(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid
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Overview
Description
(4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Hydroxylation: Introduction of the hydroxyl group at the 6-position can be achieved through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
(4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies to understand its biological activity and potential as a bioactive compound.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
(4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid methyl ester: A methyl ester derivative with similar structural features.
(4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid ethyl ester: An ethyl ester derivative with comparable properties.
Properties
CAS No. |
894415-70-4 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(4R,6R)-6-hydroxy-4-methylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-2-3-6(8(10)11)7(9)4-5/h3,5,7,9H,2,4H2,1H3,(H,10,11)/t5-,7-/m1/s1 |
InChI Key |
USANAFDCLKJQFV-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@@H]1CC=C([C@@H](C1)O)C(=O)O |
Canonical SMILES |
CC1CC=C(C(C1)O)C(=O)O |
Origin of Product |
United States |
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